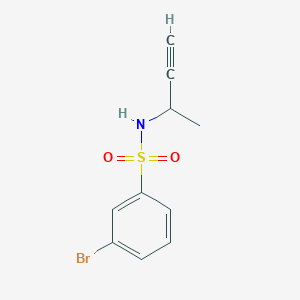
3-bromo-N-but-3-yn-2-ylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-but-3-yn-2-ylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a derivative of benzenesulfonamide, which is a class of compounds that has been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of 3-bromo-N-but-3-yn-2-ylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzyme activity. This compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may be due to its ability to disrupt cellular pathways involved in cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood, but it has been shown to exhibit inhibitory activity against several enzymes, including carbonic anhydrase. This enzyme is involved in the regulation of acid-base balance in the body, and its inhibition can lead to the accumulation of carbon dioxide and the development of metabolic acidosis. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may be due to its ability to disrupt cellular pathways involved in cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-bromo-N-but-3-yn-2-ylbenzenesulfonamide in lab experiments include its high yield of synthesis and its potential as an anticancer agent. Additionally, this compound has been shown to exhibit inhibitory activity against several enzymes, which makes it a potential target for drug development. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 3-bromo-N-but-3-yn-2-ylbenzenesulfonamide. One potential direction is to further investigate its mechanism of action, particularly in relation to its inhibitory activity against enzymes. Additionally, this compound could be further studied for its potential use as an anticancer agent, and its cytotoxic activity could be tested against a wider range of cancer cell lines. Finally, the synthesis method for this compound could be optimized to improve its yield and purity.
Méthodes De Synthèse
The synthesis of 3-bromo-N-but-3-yn-2-ylbenzenesulfonamide involves the reaction of but-3-yn-2-ol with benzenesulfonyl chloride in the presence of a base and a catalyst. The reaction proceeds through an intermediate that is then treated with bromine to obtain the final product. This method has been reported in the literature, and it has been shown to provide a high yield of the desired product.
Applications De Recherche Scientifique
3-bromo-N-but-3-yn-2-ylbenzenesulfonamide has been studied for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit inhibitory activity against several enzymes, including carbonic anhydrase, which is a target for the treatment of glaucoma and other disorders. Additionally, this compound has been shown to have potential as an anticancer agent, as it exhibits cytotoxic activity against several cancer cell lines.
Propriétés
IUPAC Name |
3-bromo-N-but-3-yn-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2S/c1-3-8(2)12-15(13,14)10-6-4-5-9(11)7-10/h1,4-8,12H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSPDNSCRFOBCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)NS(=O)(=O)C1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B6638325.png)
![Methyl 2-[(2-oxo-2-pyrrolidin-1-ylethyl)amino]butanoate](/img/structure/B6638327.png)
![Methyl 3-[(3-bromo-5-methylbenzoyl)-methylamino]-2-methylpropanoate](/img/structure/B6638350.png)
![3-[(5-Chloropyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione](/img/structure/B6638362.png)

![2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol](/img/structure/B6638372.png)
![[3-[1-(Oxolan-3-yl)ethylamino]phenyl]methanol](/img/structure/B6638383.png)

![3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B6638394.png)
![[1-(2-Phenylpropylamino)cyclobutyl]methanol](/img/structure/B6638401.png)
![2-[4-[1-(2-Fluorophenyl)propan-2-ylamino]phenyl]acetamide](/img/structure/B6638408.png)

![4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol](/img/structure/B6638416.png)